molecular formula C17H17FN2O5S B5133390 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide

4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5133390
M. Wt: 380.4 g/mol
InChI Key: SQWFBMHTSKJPLW-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FHBM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In drug discovery, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific proteins or enzymes involved in various cellular processes. For example, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to specific receptors.
Biochemical and Physiological Effects:
4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to induce apoptosis (cell death) and inhibit cell proliferation. In neurons, 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to modulate the release of neurotransmitters, which could have implications for the treatment of neurological disorders. 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has also been found to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its versatility as a scaffold for the development of new compounds with improved pharmacological properties. 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has also been shown to have a high degree of selectivity for specific proteins or enzymes, which could reduce the risk of off-target effects. However, one of the limitations of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low solubility in aqueous solutions, which could make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research involving 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of new compounds based on the 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide scaffold with improved pharmacological properties. Another area of interest is the investigation of the specific proteins or enzymes targeted by 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide and their role in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide and its potential applications in various fields, including cancer research and neuroscience.

Synthesis Methods

4-fluoro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide can be synthesized using a multistep process involving the reaction of 4-fluorobenzoyl chloride with 3-hydroxyaniline, followed by the reaction of the resulting intermediate with morpholine and sulfonyl chloride. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

4-fluoro-N-(3-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c18-15-5-4-12(17(22)19-13-2-1-3-14(21)11-13)10-16(15)26(23,24)20-6-8-25-9-7-20/h1-5,10-11,21H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWFBMHTSKJPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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